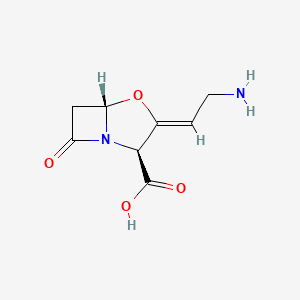

Clavaminic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

(2S,3Z,5S)-3-(2-aminoethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H10N2O4/c9-2-1-4-7(8(12)13)10-5(11)3-6(10)14-4/h1,6-7H,2-3,9H2,(H,12,13)/b4-1-/t6-,7-/m0/s1 |

InChI Key |

GQHALSXZONOXGJ-WHJCQOFKSA-N |

SMILES |

C1C2N(C1=O)C(C(=CCN)O2)C(=O)O |

Isomeric SMILES |

C1[C@H]2N(C1=O)[C@@H](/C(=C/CN)/O2)C(=O)O |

Canonical SMILES |

C1C2N(C1=O)C(C(=CCN)O2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Clavaminic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Clavaminic acid, a pivotal intermediate in the biosynthesis of the β-lactamase inhibitor clavulanic acid, represents a significant area of study in antibiotic research and development. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound from its primary producer, the filamentous bacterium Streptomyces clavuligerus. The document details the intricate enzymatic pathway, experimental protocols for isolation and analysis, and quantitative data to support further research and process optimization.

Discovery and Significance

Clavulanic acid was first isolated from Streptomyces clavuligerus and identified as a potent inhibitor of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. Subsequent biosynthetic studies revealed that this compound is a key bicyclic intermediate in the pathway leading to clavulanic acid. Understanding the formation and metabolism of this compound is crucial for optimizing the industrial production of clavulanic acid and for the potential discovery of novel antibiotic compounds.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from primary metabolites is a multi-step enzymatic process. The pathway begins with the condensation of glyceraldehyde-3-phosphate and L-arginine and proceeds through several key intermediates.

The key enzymatic steps leading to the formation of this compound are:

-

N²-(2-carboxyethyl)-L-arginine (CEA) Synthase (CEAS): Catalyzes the condensation of glyceraldehyde-3-phosphate and L-arginine to form CEA.

-

β-Lactam Synthetase (BLS): Mediates the ATP-dependent cyclization of CEA to form the monocyclic β-lactam, N²-(2-carboxy-1-aminoethyl)-L-arginine (deoxyguanidinoprothis compound or DGPC).

-

Clavaminate Synthase (CAS): A multifunctional non-heme iron-dependent oxygenase that catalyzes three distinct oxidative reactions. The first is the hydroxylation of DGPC to form guanidinoprothis compound (GPC).

-

Proclavaminate Amidinohydrolase (PAH): Removes the guanidino group from GPC to yield prothis compound.

-

Clavaminate Synthase (CAS): Catalyzes the final two steps in this compound formation: the oxidative cyclization of prothis compound to dihydrothis compound, followed by desaturation to yield this compound.[1]

Streptomyces clavuligerus possesses two isozymes of clavaminate synthase, CAS1 and CAS2, which share significant homology and are both involved in clavulanic acid biosynthesis.[2]

Biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Streptomyces clavuligerus for this compound Production

This protocol outlines the submerged fermentation of S. clavuligerus for the production of this compound.

3.1.1. Media Composition

-

Seed Medium: (per liter) 10 g malt (B15192052) extract, 4 g yeast extract, 4 g glucose, 2 g calcium carbonate.

-

Production Medium: (per liter) 15 g glycerol (B35011), 20 g soy protein isolate, 0.8 g K₂HPO₄, 0.72 g MgSO₄·7H₂O, 1 mL trace element solution (0.001 g/L MnCl₂·4H₂O, 0.001 g/L FeSO₄·7H₂O, 0.001 g/L ZnSO₄·7H₂O).

3.1.2. Fermentation Conditions

-

Inoculate the seed medium with a spore suspension or mycelial stock of S. clavuligerus ATCC 27064.

-

Incubate the seed culture at 28°C with agitation (250 rpm) for 24-48 hours.

-

Transfer the seed culture (5-10% v/v) to the production medium.

-

Incubate the production culture at 28°C with agitation (250 rpm) for 96-144 hours. Maintain the pH at 6.8-7.0.[3] Fed-batch strategies with glycerol feeding can be employed to enhance clavulanic acid (and thus this compound) production.[4]

Isolation and Purification of this compound

This protocol describes a general procedure for the isolation and purification of this compound from the fermentation broth using ion-exchange chromatography.

-

Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the mycelia.

-

Clarification: Filter the supernatant through a 0.45 µm filter to remove any remaining solids.

-

Anion-Exchange Chromatography:

-

Resin: Use a strong base anion-exchange resin (e.g., Amberlite IRA-400).[5]

-

Equilibration: Equilibrate the column with a suitable buffer at a slightly acidic pH (e.g., 50 mM sodium phosphate, pH 6.0).

-

Loading: Load the clarified supernatant onto the equilibrated column.

-

Washing: Wash the column with the equilibration buffer to remove unbound impurities.

-

Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

-

-

Desalting and Concentration: Pool the fractions containing this compound (as determined by HPLC analysis) and desalt using a suitable method such as gel filtration chromatography (e.g., Sephadex G-10) or reverse osmosis. The desalted solution can then be concentrated by lyophilization.

Purification of Clavaminate Synthase (CAS)

This protocol outlines a method for the purification of clavaminate synthase from S. clavuligerus.

-

Cell Lysis: Harvest the mycelia from the fermentation broth by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM PMSF) and lyse the cells by sonication or French press.

-

Clarification: Centrifuge the cell lysate at 20,000 x g for 30 minutes to remove cell debris.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionally precipitate the proteins in the supernatant by the gradual addition of solid ammonium sulfate. Collect the protein fraction that precipitates between 40% and 70% saturation.

-

Anion-Exchange Chromatography:

-

Dissolve the precipitated protein in a minimal volume of equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5) and dialyze against the same buffer.

-

Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the same buffer.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 0.5 M).

-

-

Hydrophobic Interaction Chromatography:

-

Pool the active fractions from the anion-exchange step and add ammonium sulfate to a final concentration of 1 M.

-

Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) equilibrated with a high-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 M ammonium sulfate).

-

Elute the bound proteins with a decreasing linear gradient of ammonium sulfate (e.g., 1 to 0 M).

-

-

Gel Filtration Chromatography:

-

Concentrate the active fractions from the hydrophobic interaction step and load onto a gel filtration column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl) to separate proteins based on size.

-

HPLC Analysis of this compound

This protocol describes a reversed-phase HPLC method for the quantification of this compound in fermentation broth samples. This method is adapted from established protocols for clavulanic acid.[6][7][8]

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Derivatize the sample by mixing with an equal volume of imidazole (B134444) solution (e.g., 1 M, pH 6.8) and incubating at 30°C for 15-30 minutes to form a stable chromophore.[9]

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 50 mM KH₂PO₄, pH 3.2.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 6% to 7.6% B over 8 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 311 nm (for the imidazole derivative).

-

Injection Volume: 20 µL.

-

-

Quantification: Prepare a standard curve using purified this compound and quantify the concentration in the samples by comparing the peak areas.

References

- 1. benchchem.com [benchchem.com]

- 2. Two isozymes of clavaminate synthase central to clavulanic acid formation: cloning and sequencing of both genes from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]

- 5. japsonline.com [japsonline.com]

- 6. repository.eafit.edu.co [repository.eafit.edu.co]

- 7. researchgate.net [researchgate.net]

- 8. An improved HPLC-DAD method for clavulanic acid quantification in fermentation broths of Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The intricate Pathway of Clavaminic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the clavaminic acid biosynthesis pathway, a critical route in the production of the potent β-lactamase inhibitor, clavulanic acid. This document details the enzymatic cascade, from primary metabolites to the key intermediate, this compound, and outlines the experimental methodologies used to elucidate this complex pathway.

Introduction to this compound Biosynthesis

Clavulanic acid, produced by the filamentous bacterium Streptomyces clavuligerus, is a powerful inhibitor of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. The biosynthesis of clavulanic acid is a complex process that begins with the condensation of precursors from primary metabolism: D-glyceraldehyde-3-phosphate (G3P) and L-arginine.[1] The pathway is broadly divided into early and late stages, with this compound serving as a crucial branch-point intermediate. The early stages, which are the focus of this guide, lead to the formation of (3S, 5S)-clavaminic acid. This intermediate can then be directed towards the synthesis of clavulanic acid or other 5S clavam metabolites.[2]

The Enzymatic Journey to this compound

The biosynthesis of this compound involves a series of enzymatic reactions, each catalyzed by a specific enzyme. The key enzymes and the transformations they catalyze are detailed below.

2.1. N²-(2-carboxyethyl)-L-arginine Synthase (CEAS)

The pathway initiates with the condensation of D-glyceraldehyde-3-phosphate and L-arginine to form N²-(2-carboxyethyl)-L-arginine (CEA). This reaction is catalyzed by the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, N²-(2-carboxyethyl)arginine synthase (CEAS).[3] CEAS is a key enzyme as it commits metabolites to the clavulanic acid pathway.

2.2. β-Lactam Synthetase (BLS)

The second step involves the ATP-dependent intramolecular cyclization of CEA to form the monocyclic β-lactam, deoxyguanidinoprothis compound (DGPC). This crucial ring formation is catalyzed by β-lactam synthetase (BLS).[4][5] The kinetic mechanism of BLS has been shown to be a sequential ordered bi-ter mechanism, where ATP binds first.[6]

2.3. Clavaminate Synthase (CAS) - A Multifunctional Enzyme

Clavaminate synthase (CAS) is a non-heme iron- and 2-oxoglutarate-dependent oxygenase that catalyzes three distinct reactions in the pathway.[7][8]

-

Hydroxylation: CAS first hydroxylates deoxyguanidinoprothis compound (DGPC) to produce guanidinoprothis compound (GPC).

-

Oxidative Cyclization and Desaturation: Following the action of PAH, CAS catalyzes the oxidative cyclization of prothis compound to form dihydrothis compound, which is then desaturated to yield this compound.

2.4. Proclavaminate Amidinohydrolase (PAH)

Guanidinoprothis compound is then converted to prothis compound through the removal of the amidino group from the arginine residue. This hydrolysis reaction is catalyzed by proclavaminate amidinohydrolase (PAH).[9][10]

The overall pathway to this compound is depicted in the following diagram:

Quantitative Insights into the Pathway

| Enzyme | Substrate(s) | Product(s) | Kinetic Mechanism/Parameters |

| CEAS | D-Glyceraldehyde-3-P, L-Arginine | N²-(2-carboxyethyl)-L-arginine, Pi | ThDP-dependent. Specific Km and kcat values are not consistently reported across literature. |

| BLS | N²-(2-carboxyethyl)-L-arginine, ATP | Deoxyguanidinoprothis compound, AMP, PPi | Sequential ordered bi-ter mechanism. |

| CAS | Deoxyguanidinoprothis compound, Prothis compound, Dihydrothis compound, 2-Oxoglutarate, O₂ | Guanidinoprothis compound, Dihydrothis compound, this compound, Succinate, CO₂ | Multifunctional non-heme iron oxygenase. Kinetic parameters are complex due to multiple reactions. |

| PAH | Guanidinoprothis compound | Prothis compound, Urea | Hydrolase. Specific kinetic data is limited in publicly available literature. |

Metabolic flux analysis has been employed to study the production of clavulanic acid, providing insights into the flow of metabolites through the central carbon metabolism and into the clavulanic acid biosynthetic pathway.[11][12] These studies are crucial for identifying potential bottlenecks and targets for metabolic engineering to improve clavulanic acid yield. However, precise quantitative data on the yields of each intermediate in the this compound pathway are not extensively documented in a consolidated format.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental methodologies.

Gene Cloning, Expression, and Protein Purification

The genes encoding the enzymes of the clavulanic acid biosynthesis pathway are typically clustered together in the S. clavuligerus genome.

Detailed Methodologies:

-

Genomic DNA Isolation: Standard protocols for isolating high-quality genomic DNA from Streptomyces species are employed.

-

PCR Amplification: Gene-specific primers are designed based on the known sequences of the clavulanic acid biosynthesis gene cluster to amplify the desired open reading frames.

-

Cloning: The amplified DNA fragment is ligated into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for simplified purification.

-

Heterologous Expression: Escherichia coli is a common host for the expression of Streptomyces enzymes.[13] Expression is typically induced by the addition of an inducer like IPTG.

-

Protein Purification: Recombinant proteins are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by other chromatographic steps like ion exchange or size exclusion chromatography to achieve high purity.

Enzyme Assays

Characterizing the function and kinetics of the biosynthetic enzymes requires robust assay methods.

4.2.1. CEAS Activity Assay (Coupled Assay)

A continuous spectrophotometric assay can be developed by coupling the production of CEA to a subsequent enzymatic reaction that results in a change in absorbance. However, a more direct method involves quantifying the product CEA by High-Performance Liquid Chromatography (HPLC).

4.2.2. BLS Activity Assay (ATP Depletion Assay)

The activity of BLS can be determined by measuring the depletion of ATP, one of its substrates. This can be achieved using a bioluminescence-based assay that quantifies ATP levels.

Protocol for ATP Measurement:

-

Prepare a reaction mixture containing purified BLS enzyme, its substrate CEA, and a known initial concentration of ATP in an appropriate buffer.

-

Incubate the reaction for a specific time at the optimal temperature for the enzyme.

-

Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

-

Use a commercial ATP bioluminescence assay kit, which utilizes the luciferase enzyme to produce light in the presence of ATP.

-

Measure the light output using a luminometer. The amount of light is proportional to the concentration of ATP remaining in the reaction.

-

The activity of BLS is calculated based on the amount of ATP consumed over time.

4.2.3. CAS and PAH Activity Assays (HPLC-based)

The activities of CAS and PAH are typically monitored by analyzing the consumption of substrates and the formation of products using HPLC.

Protocol for HPLC Analysis:

-

Set up enzymatic reactions with the purified enzyme and its respective substrate(s).

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid).

-

Separate the substrate and product(s) using a reverse-phase HPLC column.

-

Detect the compounds using a UV detector.

-

Quantify the compounds by comparing their peak areas to those of known standards.

Conclusion

The biosynthesis of this compound is a fascinating and complex pathway that has been the subject of extensive research. A thorough understanding of the enzymes involved, their kinetics, and the overall flux through the pathway is essential for the rational design of strain improvement strategies aimed at enhancing the production of the clinically vital β-lactamase inhibitor, clavulanic acid. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and engineer this important metabolic route.

References

- 1. Clavulanic Acid Overproduction: A Review of Environmental Conditions, Metabolic Fluxes, and Strain Engineering in Streptomyces clavuligerus [mdpi.com]

- 2. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. β-Lactam synthetase: A new biosynthetic enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic mechanism of the beta-lactam synthetase of Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Proclavaminate amidinohydrolase - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Streptomycetes: Attractive Hosts for Recombinant Protein Production [frontiersin.org]

- 11. TCA Cycle and Its Relationship with Clavulanic Acid Production: A Further Interpretation by Using a Reduced Genome-Scale Metabolic Model of Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Streptomycetes: Attractive Hosts for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Clavaminic Acid in Streptomyces clavuligerus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavulanic acid, a potent β-lactamase inhibitor produced by the filamentous bacterium Streptomyces clavuligerus, remains a cornerstone in combating antibiotic resistance. Central to its biosynthesis is the intermediate, clavaminic acid. This technical guide provides an in-depth exploration of the multifaceted role of this compound in S. clavuligerus, detailing its biosynthetic pathway, the enzymatic and genetic machinery involved, and the intricate regulatory networks that govern its formation. This document synthesizes quantitative data, presents detailed experimental protocols for key analytical techniques, and utilizes visualizations to elucidate complex biological processes, serving as a comprehensive resource for researchers in natural product biosynthesis and antibiotic development.

Introduction

Streptomyces clavuligerus is a soil-dwelling actinobacterium renowned for its production of a diverse array of secondary metabolites, most notably the β-lactam antibiotic cephamycin C and the potent β-lactamase inhibitor, clavulanic acid.[1] Clavulanic acid's clinical significance lies in its ability to inactivate β-lactamase enzymes, which are produced by bacteria to confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[1][2] When co-administered with these antibiotics, clavulanic acid effectively restores their efficacy against resistant strains.

The biosynthesis of clavulanic acid is a complex process involving a series of enzymatic reactions that convert primary metabolites into this intricate molecule. A critical juncture in this pathway is the formation of this compound, a bicyclic intermediate that serves as the branch-point for the synthesis of clavulanic acid and other clavam metabolites.[3] Understanding the biosynthesis and regulation of this compound is therefore paramount for any rational strain improvement strategy aimed at enhancing clavulanic acid production.

The Biosynthesis of this compound: A Stepwise Enzymatic Cascade

The journey from primary metabolites to this compound is a multi-step process catalyzed by a series of dedicated enzymes. The pathway commences with the condensation of glyceraldehyde-3-phosphate (G3P), derived from glycolysis, and the amino acid L-arginine.[4][5]

The key enzymatic steps leading to the formation of this compound are:

-

N²-(2-carboxyethyl)-L-arginine (CEA) Formation: The pathway is initiated by the condensation of G3P and L-arginine to form CEA. This reaction is catalyzed by N²-(2-carboxyethyl)arginine synthase (CEAS), a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme.[5][6][7]

-

β-Lactam Ring Formation: CEA is then cyclized in an ATP-dependent manner to form the monocyclic β-lactam, deoxyguanidinoprothis compound (DGPC). This crucial step is carried out by β-lactam synthetase (BLS).[8][9]

-

Hydroxylation: DGPC undergoes hydroxylation to yield guanidinoprothis compound (GPC). This reaction is one of the three distinct oxidative reactions catalyzed by the versatile enzyme, clavaminate synthase (CAS), a non-heme iron-dependent oxygenase.[10][11]

-

Amidine Group Removal: The guanidino group of GPC is removed by proclavaminate amidinohydrolase (PAH) to produce prothis compound.[1][12][13]

-

Oxidative Cyclization and Desaturation: Prothis compound is then converted to this compound through two further oxidative reactions, both catalyzed by clavaminate synthase (CAS). These are an oxidative cyclization to form the bicyclic ring structure and a desaturation step.[10][11]

Enzymology of the Pathway

The enzymes involved in this compound biosynthesis exhibit unique catalytic mechanisms. A summary of these enzymes and their functions is provided in the table below.

| Enzyme | Gene(s) | EC Number | Function in this compound Biosynthesis |

| N²-(2-carboxyethyl)arginine synthase | ceaS2 | 2.5.1.66 | Catalyzes the initial condensation of glyceraldehyde-3-phosphate and L-arginine to form N²-(2-carboxyethyl)-L-arginine.[5][6] |

| β-Lactam Synthetase | bls2 | 6.3.3.- | Catalyzes the ATP-dependent cyclization of N²-(2-carboxyethyl)-L-arginine to form the β-lactam ring of deoxyguanidinoprothis compound.[8][9] |

| Proclavaminate Amidinohydrolase | pah2 | 3.5.3.22 | Removes the amidino group from guanidinoprothis compound to yield prothis compound.[1][12][13] |

| Clavaminate Synthase | cas2 | 1.14.11.21 | A trifunctional non-heme iron oxygenase that catalyzes the hydroxylation of DGPC, and the oxidative cyclization and desaturation of prothis compound to form this compound.[10][11][14][15] |

Genetic Organization

The genes encoding the enzymes for clavulanic acid and cephamycin C biosynthesis are organized in a "supercluster" on the S. clavuligerus chromosome.[5] This co-localization facilitates the coordinated regulation of both pathways. The genes for the early steps of clavam metabolite biosynthesis, including this compound, are found in paralogous sets, suggesting a degree of functional redundancy and complex regulatory control.

The Role of this compound as a Biosynthetic Branch-Point

This compound is a critical intermediate that stands at a crossroads in the biosynthesis of clavam metabolites. From this (3S, 5S)-stereoisomer, the pathway diverges into two main branches:

-

The Clavulanic Acid Branch: This branch involves a stereochemical inversion to the (3R, 5R) configuration, leading to the formation of clavulanate-9-aldehyde and finally clavulanic acid. This stereochemical switch is crucial for the β-lactamase inhibitory activity.

-

The 5S Clavams Branch: This branch leads to the formation of other clavam metabolites that retain the (3S, 5S) stereochemistry of this compound. These compounds generally lack significant β-lactamase inhibitory activity.

dot

References

- 1. Proclavaminate amidinohydrolase - Wikipedia [en.wikipedia.org]

- 2. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. N2-(2-carboxyethyl)arginine synthase - Wikipedia [en.wikipedia.org]

- 7. Crystal structure and mechanistic implications of N2-(2-carboxyethyl)arginine synthase, the first enzyme in the clavulanic acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic mechanism of the beta-lactam synthetase of Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-Lactam synthetase: A new biosynthetic enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and characterization of clavaminate synthase from Streptomyces antibioticus. A multifunctional enzyme of clavam biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ENZYME - 1.14.11.21 clavaminate synthase [enzyme.expasy.org]

- 12. KEGG ENZYME: 3.5.3.22 [genome.jp]

- 13. ENZYME - 3.5.3.22 proclavaminate amidinohydrolase [enzyme.expasy.org]

- 14. enzyme-database.org [enzyme-database.org]

- 15. Clavaminate synthase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of Clavaminate Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavaminate synthase (CAS) is a non-heme iron(II) and α-ketoglutarate-dependent oxygenase that plays a pivotal role in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor. Produced by the bacterium Streptomyces clavuligerus, clavulanic acid is of immense clinical importance as it is co-administered with β-lactam antibiotics to overcome bacterial resistance. Clavaminate synthase is a remarkable enzyme due to its ability to catalyze three distinct and sequential oxidative reactions: hydroxylation, oxidative cyclization, and desaturation. This guide provides a comprehensive overview of the structure, function, and catalytic mechanism of clavaminate synthase, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Enzyme Structure and Active Site

Clavaminate synthase is a monomeric protein with a molecular weight of approximately 35-47 kDa, depending on the isoform.[1][2][3] In Streptomyces clavuligerus, two isozymes, CS1 and CS2, have been identified and show significant sequence homology.[4] X-ray crystallographic studies have revealed that clavaminate synthase possesses a "jelly roll" β-barrel core, a structural motif that was unexpected within the α-ketoglutarate-dependent oxygenase family.[5][6]

The active site of clavaminate synthase contains a mononuclear non-heme iron(II) center coordinated by a conserved 2-His-1-carboxylate facial triad. Spectroscopic studies indicate that in its resting state, the Fe(II) ion is six-coordinate.[7] The binding of the co-substrate, α-ketoglutarate, occurs in a bidentate fashion.[7] The active site only becomes five-coordinate upon the subsequent binding of the primary substrate, which is crucial for the coupling of α-ketoglutarate decarboxylation to substrate oxidation.[7]

Catalytic Cycle and Mechanism of Action

Clavaminate synthase catalyzes three distinct reactions at the same active site, a feature that highlights its catalytic versatility.[8][9] The overall catalytic cycle is dependent on the presence of Fe(II), α-ketoglutarate, and molecular oxygen. The proposed general mechanism involves the formation of a highly reactive ferryl (FeIV=O) intermediate, which acts as the primary oxidizing species.

Reaction 1: Hydroxylation of Deoxyguanidinoproclavaminic Acid

The first reaction catalyzed by clavaminate synthase is the stereospecific hydroxylation of deoxyguanidinoprothis compound (DGPC) to yield guanidinoprothis compound.

Reaction: Deoxyamidinoproclavaminate + 2-oxoglutarate + O₂ ⇌ Amidinoproclavaminate + succinate (B1194679) + CO₂[8][9]

The proposed mechanism for this hydroxylation reaction is as follows:

-

Binding of Substrates: α-ketoglutarate and then deoxyguanidinoprothis compound bind to the active site.

-

Oxygen Activation: Molecular oxygen binds to the ferrous center, leading to the oxidative decarboxylation of α-ketoglutarate to succinate and CO₂. This process generates the high-valent ferryl-oxo (FeIV=O) intermediate.

-

Hydrogen Atom Abstraction: The ferryl-oxo intermediate abstracts a hydrogen atom from the C3 position of deoxyguanidinoprothis compound, generating a substrate radical and a hydroxoiron(III) species.

-

Oxygen Rebound: The hydroxyl group then "rebounds" onto the substrate radical, resulting in the formation of the hydroxylated product, guanidinoprothis compound.

Reaction 2: Oxidative Cyclization of Prothis compound

Following the hydrolysis of the guanidino group of guanidinoprothis compound by a separate enzyme, proclavaminate amidinohydrolase, the resulting prothis compound becomes the substrate for the second reaction catalyzed by clavaminate synthase: an oxidative cyclization to form a bicyclic oxazolidine (B1195125) ring, yielding dihydrothis compound.[8][9]

Reaction: Proclavaminate + 2-oxoglutarate + O₂ ⇌ Dihydroclavaminate + succinate + CO₂ + H₂O[8][9]

The mechanism of this unprecedented cyclization is thought to proceed via:

-

Formation of the Ferryl-Oxo Intermediate: Similar to the hydroxylation reaction, the cycle begins with the generation of the FeIV=O species.

-

Hydrogen Atom Abstraction: The ferryl intermediate abstracts a hydrogen atom from the C4' position of prothis compound.[10]

-

Radical-Mediated Cyclization: The resulting substrate radical initiates the formation of the oxazolidine ring. Computational studies have suggested a complex mechanism possibly involving the formation of an O-radical and subsequent intramolecular cyclization.[1][11]

Reaction 3: Desaturation of Dihydrothis compound

The final reaction catalyzed by clavaminate synthase is the desaturation of dihydrothis compound to form this compound, introducing a double bond into the oxazolidine ring.

Reaction: Dihydroclavaminate + 2-oxoglutarate + O₂ ⇌ Clavaminate + succinate + CO₂ + H₂O[8][9]

The desaturation mechanism is believed to involve sequential hydrogen atom transfers:[12]

-

Ferryl-Oxo Formation: The catalytic cycle is re-initiated to form the FeIV=O intermediate.

-

Sequential Hydrogen Atom Abstraction: The ferryl intermediate sequentially abstracts two hydrogen atoms from the substrate, likely from C3 and C4 of the newly formed ring, to generate the double bond.[12]

Quantitative Data

While extensive research has been conducted on the mechanism of clavaminate synthase, specific kinetic parameters for each of the three distinct reactions are not always reported in a consolidated manner. The following table summarizes available kinetic data for clavaminate synthase isozymes. It is important to note that kinetic constants can vary between isozymes and under different experimental conditions.

| Enzyme Isoform | Substrate | Reaction | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| CS1 (S. clavuligerus) | rac-proclavaminate | Cyclization/Desaturation | Value not reported | Value not reported | Value not reported | [4] |

| CS2 (S. clavuligerus) | rac-proclavaminate | Cyclization/Desaturation | Value not reported | Value not reported | Value not reported | [4] |

| CS3 (S. antibioticus) | rac-proclavaminate | Cyclization/Desaturation | Value not reported | Value not reported | Value not reported | [3] |

Note: Specific Km and kcat values for each individual reaction (hydroxylation, cyclization, and desaturation) are not consistently available in the reviewed literature. The kinetic properties of the two isozymes from S. clavuligerus (CS1 and CS2) have been described as being very similar.[4]

Experimental Protocols

Enzyme Purification

Source Organism: Streptomyces clavuligerus or a recombinant expression system (e.g., E. coli).[2][4]

Protocol Outline:

-

Cell Lysis: Bacterial cells are harvested and lysed, typically by sonication or French press, in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Clarification: The cell lysate is centrifuged to remove cell debris.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation to enrich for clavaminate synthase.

-

Chromatography: The protein fraction is further purified using a series of chromatographic steps, which may include:

-

Ion-Exchange Chromatography: Using a column such as DEAE-Sepharose to separate proteins based on charge.

-

Hydrophobic Interaction Chromatography: Using a column like Phenyl-Sepharose to separate based on hydrophobicity.

-

Size-Exclusion Chromatography: To separate proteins based on size and achieve a high degree of purity.

-

-

Purity Assessment: The purity of the enzyme is assessed at each stage using SDS-PAGE.

Enzyme Activity Assay

The activity of clavaminate synthase can be monitored by measuring the consumption of α-ketoglutarate or the formation of the product. A common method involves monitoring the α-ketoglutarate-dependent oxidation of a chromogenic substrate or by direct analysis of the reaction products by HPLC or mass spectrometry.

Typical Assay Mixture:

-

Buffer (e.g., MOPS or Tris-HCl, pH 7.0-7.5)

-

Clavaminate synthase (purified enzyme)

-

Substrate (deoxyguanidinoproclavaminate, proclavaminate, or dihydrothis compound)

-

α-ketoglutarate

-

Ferrous sulfate or ferrous ammonium sulfate

-

Ascorbate (to maintain the iron in the ferrous state)

-

Dithiothreitol (DTT)

Procedure:

-

The reaction is initiated by the addition of the enzyme to the pre-warmed assay mixture.

-

The reaction is incubated at a controlled temperature (e.g., 30°C).

-

Aliquots are taken at various time points and the reaction is quenched (e.g., by adding acid).

-

The amount of product formed or substrate consumed is quantified by a suitable analytical method such as HPLC or mass spectrometry.

X-ray Crystallography

Protocol Outline:

-

Crystallization: Purified clavaminate synthase is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop or sitting-drop vapor diffusion method is commonly employed. Crystals are grown over several days to weeks.

-

Data Collection: A suitable crystal is mounted and cryo-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

-

Structure Solution: The phases of the diffraction data are determined using methods such as molecular replacement, using a known structure of a homologous protein as a model.

-

Model Building and Refinement: An atomic model of clavaminate synthase is built into the electron density map and refined using computational software to improve the fit of the model to the experimental data.

Visualizations

Clavulanic Acid Biosynthesis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Purification and characterization of clavaminate synthase from Streptomyces antibioticus. A multifunctional enzyme of clavam biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two isozymes of clavaminate synthase central to clavulanic acid formation: cloning and sequencing of both genes from Streptomyces clavuligerus [pubmed.ncbi.nlm.nih.gov]

- 5. Structural origins of the selectivity of the trifunctional oxygenase this compound synthase. | Department of Chemistry [chem.web.ox.ac.uk]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Spectroscopic studies of substrate interactions with clavaminate synthase 2, a multifunctional alpha-KG-dependent non-heme iron enzyme: correlation with mechanisms and reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EC 1.14.11.21 [iubmb.qmul.ac.uk]

- 9. ENZYME - 1.14.11.21 clavaminate synthase [enzyme.expasy.org]

- 10. deepdyve.com [deepdyve.com]

- 11. Mechanism for cyclization reaction by this compound synthase. Insights from modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. etda.libraries.psu.edu [etda.libraries.psu.edu]

The Regulatory Maze: A Deep Dive into the Clavaminic Acid Gene Cluster

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Clavulanic acid, a potent β-lactamase inhibitor produced by the filamentous bacterium Streptomyces clavuligerus, is a cornerstone of modern combination antibiotic therapies.[1][2] Its biosynthesis is a complex, tightly regulated process orchestrated by a hierarchical network of genes.[1] Understanding this intricate regulatory landscape is paramount for the rational design of strain improvement strategies aimed at enhancing clavulanic acid titers for industrial production. This technical guide provides a comprehensive overview of the core regulatory mechanisms governing the clavulanic acid gene cluster, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

The Architectural Blueprint: The Clavulanic Acid Biosynthetic Gene Cluster

The genes responsible for clavulanic acid biosynthesis are primarily located in a "super-cluster" on the Streptomyces clavuligerus chromosome, in close proximity to the cephamycin C biosynthetic gene cluster.[1][2] This genomic arrangement suggests a coordinated regulation of the production of the antibiotic (cephamycin C) and its protective inhibitor (clavulanic acid).[1] The cluster contains both structural genes, which encode the enzymes that catalyze the conversion of precursors like arginine and glyceraldehyde-3-phosphate into clavulanic acid, and regulatory genes that control the expression of these structural genes.[1][3]

The Command and Control: A Hierarchy of Regulators

The regulation of the clavulanic acid gene cluster is not a simple on-off switch but rather a sophisticated cascade of regulatory proteins. This hierarchy involves pleiotropic regulators that respond to broader cellular and environmental signals, which in turn activate pathway-specific regulators located within or near the biosynthetic gene cluster.[1]

The Master Switch: CcaR

At the heart of this regulatory network lies CcaR (Cephamycin C and Clavulanic Acid Regulator), a key transcriptional activator belonging to the Streptomyces antibiotic regulatory protein (SARP) family.[1] The ccaR gene is located within the cephamycin C gene cluster and is essential for the biosynthesis of both cephamycin C and clavulanic acid.[1][4]

Disruption of the ccaR gene leads to a complete loss of production for both compounds.[1][4] Conversely, amplification or overexpression of ccaR has been shown to significantly increase the production of both clavulanic acid and cephamycin C, with reported increases of two- to threefold.[4] CcaR exerts its influence by directly binding to the promoters of key biosynthetic genes in the cephamycin C pathway and, crucially for clavulanic acid production, by activating the expression of the pathway-specific regulator, ClaR.[1][5] CcaR is also autoregulatory, binding to its own promoter to control its expression.[5]

The Late-Stage Conductor: ClaR

Downstream in the regulatory cascade is ClaR , a pathway-specific transcriptional activator of the LysR-type family.[6][7] The claR gene is located within the clavulanic acid gene cluster itself.[6] Unlike CcaR, ClaR's regulatory role is more focused, specifically controlling the late steps of clavulanic acid biosynthesis, which involve the conversion of clavaminic acid to clavulanic acid.[6]

A claR gene replacement mutant is unable to produce clavulanic acid and accumulates the intermediate, this compound.[6] This demonstrates that ClaR is essential for the expression of the "late" genes in the pathway.[6] Transcriptional analysis has confirmed that the expression of these late genes is dependent on ClaR, while the "early" genes are not.[6] Overexpression of claR can lead to a threefold increase in clavulanic acid production.[7]

The Upstream Influencers: Pleiotropic Regulators

The expression and activity of CcaR and ClaR are further modulated by pleiotropic regulators that respond to developmental and nutritional cues.

-

BldG: This putative anti-anti-sigma factor is a global regulator of morphological differentiation and secondary metabolism in Streptomyces.[8] A bldG null mutant is defective in both aerial hyphae formation and the production of cephamycin C and clavulanic acid.[8] This is because the expression of ccaR is dependent on BldG, placing BldG upstream of CcaR in the regulatory cascade.[8] In a bldG mutant, clavulanic acid levels were not detected.[9]

-

BldA: The bldA gene encodes a tRNA that recognizes the rare TTA codon. Its role in regulating clavulanic acid production highlights the influence of translational control. A bldA mutant showed a significant 80% reduction in clavulanic acid production.[9]

-

AdpA, Brp, AreB, RelA: These are other regulatory proteins that have been shown to be part of the complex network controlling ccaR expression, linking antibiotic production to broader physiological signals.[10]

-

Orf23: A putative response regulator encoded by a gene located downstream of the clavulanic acid gene cluster has also been implicated in its regulation. An orf23 mutant exhibited reduced clavulanic acid production (40% of wild-type levels), while its overexpression led to increased production.[11] This regulator appears to affect the transcription of claR.[11]

Nutritional and Environmental Cues

The production of clavulanic acid is also finely tuned in response to environmental and nutritional signals, particularly the availability of phosphate (B84403) and nitrogen.

-

Phosphate Limitation: Clavulanic acid biosynthesis is induced under phosphate-limiting conditions. It has been proposed that this may be a homeostatic response to compensate for an ATP deficit under phosphate depletion.[12]

-

Nitrogen Source: The type and concentration of the nitrogen source significantly impact clavulanic acid yields. Rich organic nitrogen sources have been shown to increase clavulanic acid accumulation by upregulating the expression of genes involved in both clavulanic acid and arginine biosynthesis.[3] Arginine is a direct precursor for clavulanic acid.[3][13]

Quantitative Data Summary

The following tables summarize the quantitative effects of genetic modifications on clavulanic acid production as reported in the cited literature.

Table 1: Effect of Regulatory Gene Disruption on Clavulanic Acid Production

| Gene Disrupted | Effect on Clavulanic Acid Production | Reference |

| ccaR | Complete loss of production | [1][4] |

| claR | Complete loss of production | [6] |

| bldG | Not detected | [8][9] |

| bldA | 80% reduction | [9] |

| orf23 | Reduced to 40% of wild-type | [11] |

Table 2: Effect of Regulatory Gene Overexpression on Clavulanic Acid Production

| Gene Overexpressed | Effect on Clavulanic Acid Production | Reference |

| ccaR | 2 to 3-fold increase | [4] |

| claR | 3-fold increase | [7] |

| orf23 | Increased above control levels | [11] |

| ccaR and claR | Up to 5.66 g/L in shake flask | [12] |

Visualizing the Regulatory Network

The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of clavulanic acid gene regulation.

Gene Disruption and Complementation

Objective: To inactivate a specific gene to study its function.

Protocol Outline:

-

Construction of the Disruption Plasmid:

-

Upstream and downstream flanking regions (typically ~1-2 kb) of the target gene are amplified by PCR from S. clavuligerus genomic DNA.

-

A selectable marker, such as an apramycin or hygromycin resistance cassette, is cloned between the two flanking regions in a temperature-sensitive E. coli - Streptomyces shuttle vector (e.g., pKC1139).

-

-

Transformation of S. clavuligerus :

-

The disruption plasmid is introduced into S. clavuligerus via protoplast transformation or intergeneric conjugation from an E. coli donor strain (e.g., S17-1).

-

-

Selection of Double Crossover Mutants:

-

Transformants are initially selected on a medium containing the appropriate antibiotic to select for single-crossover events.

-

Colonies are then subjected to a second round of selection to identify double-crossover events, which result in the replacement of the target gene with the resistance cassette. This often involves screening for the loss of a vector-borne marker.

-

-

Verification of Gene Disruption:

-

Genomic DNA is isolated from putative mutants.

-

PCR analysis with primers flanking the target gene and internal to the resistance cassette is performed to confirm the correct gene replacement. Southern blot analysis can also be used for confirmation.

-

-

Complementation:

-

To confirm that the observed phenotype is due to the gene disruption, the mutant is transformed with a plasmid carrying a wild-type copy of the disrupted gene. Restoration of the wild-type phenotype confirms the gene's function.

-

Transcriptional Analysis

Objective: To quantify the expression levels of specific genes.

Protocol Outline (for Northern Blot Analysis):

-

RNA Isolation:

-

S. clavuligerus mycelium is harvested from liquid cultures at different time points.

-

Total RNA is isolated using a method suitable for high-GC Gram-positive bacteria, often involving mechanical disruption (e.g., bead beating) in the presence of a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate).

-

-

Probe Preparation:

-

A DNA fragment internal to the gene of interest is amplified by PCR.

-

The DNA is labeled with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxin) probe.

-

-

Northern Hybridization:

-

A defined amount of total RNA is separated by denaturing agarose (B213101) gel electrophoresis and transferred to a nylon membrane.

-

The membrane is hybridized with the labeled probe.

-

-

Detection:

-

The hybridized probe is detected by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes). The intensity of the signal is proportional to the amount of transcript.

-

Protocol Outline (for S1 Nuclease Mapping):

-

Probe Preparation: A single-stranded DNA probe, labeled at one end, that is complementary to the transcript of interest is generated.

-

Hybridization: The labeled probe is hybridized in solution with total RNA.

-

S1 Nuclease Digestion: S1 nuclease, which specifically digests single-stranded nucleic acids, is added. The enzyme will digest the unhybridized portions of the probe.

-

Analysis: The protected probe fragments are separated on a denaturing polyacrylamide gel. The size of the protected fragment allows for the precise mapping of the transcription start site.

Quantification of Clavulanic Acid

Objective: To measure the concentration of clavulanic acid in fermentation broths.

Protocol Outline (for HPLC Analysis):

-

Sample Preparation:

-

Fermentation broth is centrifuged to remove the mycelium.

-

The supernatant is filtered to remove any remaining particulate matter.

-

-

Derivatization:

-

Clavulanic acid is unstable and lacks a strong chromophore, so it is derivatized to allow for UV detection. A common method is pre-column derivatization with imidazole. The reaction is typically carried out at a controlled pH and temperature (e.g., pH 6.8 at 40°C for 20 minutes).[14]

-

-

HPLC Analysis:

-

The derivatized sample is injected onto a reverse-phase HPLC column (e.g., a C18 column).

-

The derivatized clavulanic acid is separated from other components in the sample using an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer).

-

The eluting compound is detected by a UV detector at a specific wavelength (e.g., 311 nm).

-

-

Quantification:

-

A standard curve is generated using known concentrations of pure clavulanic acid.

-

The concentration of clavulanic acid in the samples is determined by comparing the peak area to the standard curve.

-

Conclusion

The regulation of the clavulanic acid gene cluster in Streptomyces clavuligerus is a model of complexity and efficiency, involving a hierarchical network of global and pathway-specific regulators that respond to both developmental and environmental cues. A thorough understanding of the roles of key players like CcaR and ClaR, and the pleiotropic regulators that govern their expression, is essential for the development of advanced strain engineering strategies. By leveraging the detailed methodologies outlined in this guide, researchers and drug development professionals can continue to unravel the intricacies of this regulatory network, paving the way for the enhanced industrial production of this critically important pharmaceutical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Clavulanic acid production by Streptomyces clavuligerus: biogenesis, regulation and strain improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rich Organic Nitrogen Impacts Clavulanic Acid Biosynthesis through the Arginine Metabolic Pathway in Streptomyces clavuligerus F613-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. CcaR is an autoregulatory protein that binds to the ccaR and cefD-cmcI promoters of the cephamycin C-clavulanic acid cluster in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A pathway-specific transcriptional activator regulates late steps of clavulanic acid biosynthesis in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The claR gene of Streptomyces clavuligerus, encoding a LysR-type regulatory protein controlling clavulanic acid biosynthesis, is linked to the clavulanate-9-aldehyde reductase (car) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of ccaR, encoding the positive activator of cephamycin C and clavulanic acid production in Streptomyces clavuligerus, is dependent on bldG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. A gene located downstream of the clavulanic acid gene cluster in Streptomyces clavuligerus ATCC 27064 encodes a putative response regulator that affects clavulanic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]

- 14. Expansion of the Clavulanic Acid Gene Cluster: Identification and In Vivo Functional Analysis of Three New Genes Required for Biosynthesis of Clavulanic Acid by Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of Proclavaminic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of proclavaminic acid is a critical juncture in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor of significant clinical importance. This technical guide provides a comprehensive examination of the core enzymatic steps involved in this transformation, focusing on the characterization, kinetics, and reaction mechanisms of Proclavaminate Amidinohydrolase (PAH) and Clavaminate Synthase (CAS). Detailed experimental protocols for enzyme purification and activity assays are presented, alongside quantitative data summarizing the kinetic parameters of these key enzymes. Visual representations of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of this vital biochemical process.

Introduction

Clavulanic acid, produced by the filamentous bacterium Streptomyces clavuligerus, is a powerful inhibitor of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics.[1] The biosynthesis of clavulanic acid involves a complex series of enzymatic reactions, with the conversion of prothis compound to this compound representing a key stage in the pathway.[1] This conversion is accomplished through the sequential action of two crucial enzymes: Proclavaminate Amidinohydrolase (PAH) and Clavaminate Synthase (CAS).[1][2] Understanding the intricacies of these enzymatic steps is paramount for efforts in strain improvement, pathway engineering, and the potential synthesis of novel β-lactamase inhibitors.

The Enzymatic Cascade: From Guanidinoprothis compound to this compound

The journey from the precursor guanidinoprothis compound to the key intermediate this compound involves two distinct enzymatic steps:

-

Hydrolysis by Proclavaminate Amidinohydrolase (PAH): The process begins with the hydrolysis of the guanidino group from guanidinoprothis compound, yielding prothis compound and urea (B33335).[2][3] This reaction is catalyzed by Proclavaminate Amidinohydrolase (PAH, EC 3.5.3.22).[2][3][4]

-

Oxidative Cyclization and Desaturation by Clavaminate Synthase (CAS): Prothis compound then serves as the substrate for the multifunctional, non-heme iron-dependent enzyme, Clavaminate Synthase (CAS, EC 1.14.11.21).[5][6] CAS catalyzes a two-step oxidative process: first, the oxidative cyclization of prothis compound to form dihydrothis compound, and second, the desaturation of dihydrothis compound to produce this compound.[5][6]

The overall transformation can be visualized as a critical segment of the larger clavulanic acid biosynthetic pathway.

Enzyme Characteristics and Quantitative Data

Proclavaminate Amidinohydrolase (PAH)

PAH is a metalloenzyme that requires divalent metal ions, typically Mn²⁺, for its catalytic activity.[7] It functions as a hydrolase, specifically an amidinohydrolase, cleaving the C-N bond in the guanidino group of its substrate.[2][3]

Table 1: Kinetic Parameters of Proclavaminate Amidinohydrolase (PAH)

| Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Metal Ion Cofactor |

| Guanidinoprothis compound | Data not available | Data not available | ~7.5 | ~37 | Mn²⁺ |

| N-acetyl-L-arginine | 30 ± 2.5 | Data not available | - | - | Mn²⁺ |

| (3R)-hydroxy-N-acetyl-(L)-arginine | 12 ± 2.2 | Data not available | - | - | Mn²⁺ |

Clavaminate Synthase (CAS)

CAS is a versatile α-ketoglutarate-dependent dioxygenase that utilizes a non-heme iron center to catalyze three distinct oxidative reactions in the clavulanic acid biosynthesis pathway.[5][6] For the conversion of prothis compound, it sequentially performs an oxidative cyclization and a desaturation.[5][6]

Table 2: Kinetic Parameters of Clavaminate Synthase (CAS) with Prothis compound

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Cofactors |

| Prothis compound | 20 - 50 | 50 - 150 | ~7.0 | 25 - 30 | Fe²⁺, α-ketoglutarate, O₂ |

Note: The reported kinetic values can vary between different isozymes of CAS and the specific assay conditions used.

Experimental Protocols

Purification of Recombinant His-tagged Proclavaminate Amidinohydrolase (PAH)

This protocol describes the purification of His-tagged PAH from E. coli.

Materials:

-

E. coli cell paste expressing His-tagged PAH

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT

-

Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT

-

Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT

-

Ni-NTA Agarose (B213101) resin

-

Chromatography column

Procedure:

-

Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA agarose column.

-

Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged PAH from the column using Elution Buffer. Collect fractions.

-

Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure PAH.

-

Buffer Exchange: Pool the pure fractions and perform dialysis or use a desalting column to exchange the buffer to the Storage Buffer.

-

Storage: Store the purified enzyme at -80°C.

Assay of Proclavaminate Amidinohydrolase (PAH) Activity

This spectrophotometric assay measures the production of urea, a product of the PAH-catalyzed reaction.

Materials:

-

Purified PAH enzyme

-

Guanidinoprothis compound (substrate)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 0.1 mM MnCl₂

-

Urea Assay Kit (colorimetric, based on diacetyl monoxime method or similar)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer and guanidinoprothis compound at the desired concentration.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified PAH enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Quenching: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent as specified by the urea assay kit.

-

Urea Quantification: Centrifuge the quenched reaction to pellet any precipitated protein. Use the supernatant to quantify the amount of urea produced using a commercial urea assay kit according to the manufacturer's instructions.

-

Calculation: Calculate the specific activity of the enzyme based on the amount of urea produced per unit time per milligram of enzyme.

Purification of Clavaminate Synthase (CAS) from Streptomyces clavuligerus

This protocol outlines a general strategy for the purification of native CAS from S. clavuligerus.

Materials:

-

Streptomyces clavuligerus cell biomass

-

Extraction Buffer: 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA

-

Ammonium (B1175870) sulfate

-

Ion-exchange chromatography resin (e.g., Q-Sepharose)

-

Hydrophobic interaction chromatography resin (e.g., Phenyl-Sepharose)

-

Size-exclusion chromatography column (e.g., Superdex 75)

-

Chromatography system

Procedure:

-

Cell Disruption: Resuspend the S. clavuligerus biomass in Extraction Buffer and disrupt the cells using a French press or sonication.

-

Clarification: Centrifuge the homogenate at high speed to remove cell debris.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the supernatant by the gradual addition of solid ammonium sulfate. Collect the protein fraction that precipitates at a specific saturation range (e.g., 40-70%).

-

Chromatography:

-

Ion-Exchange: Resuspend the precipitated protein in a low-salt buffer and apply it to an anion-exchange column. Elute the bound proteins with a linear salt gradient.

-

Hydrophobic Interaction: Pool the active fractions from the ion-exchange step, adjust the salt concentration, and apply to a hydrophobic interaction column. Elute with a decreasing salt gradient.

-

Size-Exclusion: As a final polishing step, apply the concentrated active fractions to a size-exclusion column to separate proteins based on their molecular weight.

-

-

Purity Analysis: Assess the purity of the final CAS preparation by SDS-PAGE.

Assay of Clavaminate Synthase (CAS) Activity

This HPLC-based assay directly monitors the conversion of prothis compound to this compound.

Materials:

-

Purified CAS enzyme

-

Prothis compound (substrate)

-

Assay Buffer: 50 mM MOPS pH 7.0, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM ascorbate, 1 mM DTT

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase: A suitable aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an ion-pairing agent if necessary.

Procedure:

-

Reaction Setup: In a temperature-controlled vial, prepare the reaction mixture containing Assay Buffer and prothis compound at the desired concentration.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified CAS enzyme.

-

Time-course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid or cold methanol).

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Monitor the separation of prothis compound and this compound by UV detection at an appropriate wavelength (e.g., 210 nm).

-

Quantification: Determine the concentrations of the substrate and product at each time point by comparing their peak areas to a standard curve.

-

Kinetic Analysis: Plot the concentration of product formed or substrate consumed over time to determine the initial reaction rate. Use this data to calculate the kinetic parameters (Km and Vmax).

Reaction Mechanisms

Proclavaminate Amidinohydrolase (PAH)

The catalytic mechanism of PAH is believed to be analogous to that of other arginase-type enzymes. It involves a binuclear manganese center in the active site that activates a water molecule for nucleophilic attack on the guanidinium (B1211019) carbon of the substrate. This leads to the formation of a tetrahedral intermediate, which then collapses to release urea and prothis compound.

Clavaminate Synthase (CAS)

The mechanism of CAS is more complex and involves the activation of molecular oxygen at its non-heme iron center, facilitated by the co-substrate α-ketoglutarate.[5][6][8] The proposed mechanism for the conversion of prothis compound involves two sequential oxidative steps:

-

Oxidative Cyclization: The reaction is initiated by the abstraction of a hydrogen atom from the C4' position of prothis compound by a highly reactive ferryl-oxo (Fe(IV)=O) species. This generates a substrate radical that undergoes cyclization to form the oxazolidine (B1195125) ring of dihydrothis compound.[8]

-

Desaturation: A second round of oxidation, also involving the ferryl-oxo species, leads to the abstraction of hydrogen atoms from C2 and C3 of the five-membered ring, resulting in the formation of a double bond and the final product, this compound.

Conclusion

The enzymatic conversion of prothis compound, mediated by Proclavaminate Amidinohydrolase and Clavaminate Synthase, represents a fascinating and crucial segment of clavulanic acid biosynthesis. A thorough understanding of the properties, kinetics, and mechanisms of these enzymes is essential for the rational design of strategies to enhance the production of this vital pharmaceutical. The detailed protocols provided in this guide offer a practical framework for researchers to purify and characterize these enzymes, paving the way for future advancements in the field of antibiotic drug development. Further research to elucidate the precise kinetic parameters of PAH with its natural substrate and to explore the substrate specificity of both enzymes will undoubtedly provide deeper insights into this elegant biosynthetic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Proclavaminate amidinohydrolase - Wikipedia [en.wikipedia.org]

- 3. ENZYME - 3.5.3.22 proclavaminate amidinohydrolase [enzyme.expasy.org]

- 4. BioKB - Entity - GO:0033972 [biokb.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Purification and characterization of clavaminate synthase from Streptomyces antibioticus. A multifunctional enzyme of clavam biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism for cyclization reaction by this compound synthase. Insights from modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Structures of Clavaminic Acid and Clavulanic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures, properties, and biosynthetic relationship of clavaminic acid and clavulanic acid. The information is tailored for professionals in research, science, and drug development, with a focus on data-driven insights and detailed methodologies.

Core Chemical Structures and Nomenclature

Clavulanic acid and its biosynthetic precursor, this compound, share a fundamental bicyclic β-lactam/oxazolidine ring system. However, they exhibit critical differences in their stereochemistry and side-chain functionalities, which profoundly impact their biological activities.

Clavulanic Acid is a potent β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus.[1] While it possesses weak intrinsic antibacterial activity, its primary clinical significance lies in its ability to irreversibly inactivate a wide range of β-lactamase enzymes, thereby protecting co-administered β-lactam antibiotics from degradation.[1][2]

-

IUPAC Name: (2R,5R,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid[1]

-

Molecular Formula: C₈H₉NO₅[1]

This compound is a key intermediate in the biosynthesis of clavulanic acid.[3] It shares the same core bicyclic structure but differs in its stereochemical configuration and the nature of the side chain at the C-3 position.

-

IUPAC Name: (2S,3Z,5S)-3-(2-aminoethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

-

Molecular Formula: C₈H₁₀N₂O₄

The most striking difference lies in the stereochemistry at the C-2 and C-5 positions: clavulanic acid possesses the (2R, 5R) configuration, which is essential for its β-lactamase inhibitory activity, whereas this compound has the (3S, 5S) configuration.[3]

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of clavulanic acid and this compound. While extensive data is available for the commercially significant clavulanic acid, experimental data for this compound, particularly its pKa and solubility, are not widely reported in publicly available literature.

| Property | Clavulanic Acid | This compound |

| Molecular Weight | 199.16 g/mol [1] | 200.17 g/mol |

| Molecular Formula | C₈H₉NO₅[1] | C₈H₁₀N₂O₄ |

| pKa | 2.7[4] | Not available |

| Water Solubility | 337 g/L[4] | Not available |

| LogP | -2.3[4] | Not available |

| Stereochemistry | (2R, 5R, Z)[1] | (2S, 3Z, 5S) |

Biosynthetic Pathway and the Conversion of this compound to Clavulanic Acid

Clavulanic acid is a secondary metabolite synthesized by Streptomyces clavuligerus from primary metabolic precursors, D-glyceraldehyde-3-phosphate (G3P) and L-arginine.[1] The biosynthesis is a multi-step enzymatic process where this compound serves as a crucial branch-point intermediate.[3]

The conversion of this compound to clavulanic acid is a critical late step in the pathway and involves a stereochemical inversion from the (3S, 5S) configuration to the biologically active (3R, 5R) configuration.[3] This transformation is a complex process that is not fully elucidated but is known to be catalyzed by enzymes encoded within the clavulanic acid gene cluster.

References

Methodological & Application

Purifying Clavaminic Acid: A Detailed Guide for Researchers

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the purification techniques for clavaminic acid, a crucial intermediate in the biosynthesis of the β-lactamase inhibitor clavulanic acid. These detailed application notes and protocols provide a foundation for obtaining high-purity this compound for various research and development applications.

This compound is a pivotal molecule in the production of clavulanic acid, a compound widely used in combination with β-lactam antibiotics to combat bacterial resistance. The ability to isolate and purify this compound is essential for studying the kinetics of the biosynthetic pathway, developing new enzyme inhibitors, and engineering strains of Streptomyces clavuligerus for improved clavulanic acid production.

This document outlines the key methodologies for the purification of this compound, with a focus on ion-exchange chromatography, and provides protocols for the analytical quantification of the compound using High-Performance Liquid Chromatography (HPLC).

Biosynthesis of Clavulanic Acid: The Central Role of this compound

This compound is synthesized from L-arginine and glyceraldehyde-3-phosphate through a series of enzymatic reactions. It serves as a critical branch point in the metabolic pathway, leading to the formation of clavulanic acid. Understanding this pathway is fundamental to developing effective purification strategies.

Caption: Biosynthetic pathway of clavulanic acid from primary metabolites.

Purification of this compound: Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a highly effective method for purifying this compound from crude extracts of Streptomyces clavuligerus fermentation broths or from in vitro enzymatic reactions.[1][2] This technique separates molecules based on their net charge, which is influenced by the pH of the solution.[1][2] As an acidic compound, this compound carries a net negative charge at neutral or alkaline pH, allowing it to bind to an anion-exchange resin.

Experimental Workflow: Ion-Exchange Chromatography

The following diagram illustrates the general workflow for the purification of this compound using anion-exchange chromatography.

Caption: General workflow for this compound purification by IEX.

Detailed Protocol: Anion-Exchange Chromatography

This protocol provides a starting point for the purification of this compound. Optimization may be required depending on the specific characteristics of the starting material.

Materials:

-

Anion-exchange column (e.g., DEAE-Sepharose or a similar weak anion-exchanger).

-

Equilibration Buffer: 20 mM Tris-HCl, pH 7.5.

-

Elution Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl.

-

Crude this compound extract (clarified by centrifugation and filtration).

-

Peristaltic pump and chromatography system.

-

Fraction collector.

-

HPLC system for analysis.

Procedure:

-

Column Packing and Equilibration: Pack the anion-exchange resin into a suitable column according to the manufacturer's instructions. Equilibrate the column with at least 5 column volumes (CVs) of Equilibration Buffer at a linear flow rate of approximately 100-150 cm/h.

-

Sample Loading: Adjust the pH and conductivity of the crude extract to match the Equilibration Buffer if necessary. Load the sample onto the column at a flow rate of 75-100 cm/h.

-

Washing: Wash the column with 5-10 CVs of Equilibration Buffer to remove unbound and weakly bound impurities.

-

Elution: Elute the bound this compound using a linear gradient of 0-100% Elution Buffer over 10-20 CVs.

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 1/50th of the column volume).

-

Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical method, such as HPLC.

-

Pooling and Desalting: Pool the fractions containing the highest concentration and purity of this compound. If necessary, perform a buffer exchange or desalting step using dialysis or gel filtration chromatography.

Quantitative Analysis of this compound

Accurate quantification of this compound is crucial for monitoring the purification process and determining the final yield and purity. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

HPLC Protocol

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) and methanol (B129727) (e.g., 95:5 v/v).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.[3]

-

Injection Volume: 20 µL.

Sample Preparation: For in-process samples and the final purified product, dilute with the mobile phase to a concentration within the linear range of the assay.

Data Presentation: Purification Summary

A purification table is essential for summarizing the quantitative results of each purification step. The following is a template for such a table. The values provided are hypothetical and will vary depending on the specific experimental conditions.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 5000 | 1000 | 0.2 | 100 | 1 |

| Anion-Exchange Chromatography | 250 | 750 | 3.0 | 75 | 15 |

| (Further Polishing Step) | (e.g., 50) | (e.g., 600) | (e.g., 12.0) | (e.g., 60) | (e.g., 60) |

Note: "Activity" in this context would refer to a specific assay for this compound, which could be based on its conversion to a detectable product by a subsequent enzyme in the pathway or by a specific chemical derivatization.

Conclusion

The protocols and information provided in this guide offer a solid foundation for the successful purification of this compound. Researchers are encouraged to optimize these methods to suit their specific experimental needs and starting materials. The ability to obtain pure this compound will undoubtedly accelerate research into the fascinating biosynthesis of clavulanic acid and aid in the development of new strategies to combat antibiotic resistance.

References

Application Note and Protocol for the HPLC Analysis of Clavaminic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavaminic acid is a crucial intermediate in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor. The accurate quantification of this compound is essential for monitoring fermentation processes, optimizing production, and for various research applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. However, the analysis of this compound presents challenges due to its poor UV chromophore and inherent instability in aqueous solutions.[1]